molecular formula C11H12BrN3OS B2537825 3-[(5-Bromopyrimidin-2-yl)amino]-1-(thiophen-2-yl)propan-1-ol CAS No. 2379997-03-0

3-[(5-Bromopyrimidin-2-yl)amino]-1-(thiophen-2-yl)propan-1-ol

Cat. No.: B2537825
CAS No.: 2379997-03-0
M. Wt: 314.2
InChI Key: WYYDFZAYAJAYJY-UHFFFAOYSA-N
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Description

3-[(5-Bromopyrimidin-2-yl)amino]-1-(thiophen-2-yl)propan-1-ol is a complex organic compound that features a bromopyrimidine moiety and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Bromopyrimidin-2-yl)amino]-1-(thiophen-2-yl)propan-1-ol typically involves the reaction of 5-bromopyrimidine-2-amine with thiophene-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Bromopyrimidin-2-yl)amino]-1-(thiophen-2-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azido derivatives or other substituted products.

Scientific Research Applications

3-[(5-Bromopyrimidin-2-yl)amino]-1-(thiophen-2-yl)propan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(5-Bromopyrimidin-2-yl)amino]-1-(thiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The thiophene ring may enhance the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Bromopyrimidine-5-amine: Shares the bromopyrimidine core but lacks the thiophene ring.

    Thiophene-2-carbaldehyde: Contains the thiophene ring but lacks the bromopyrimidine moiety.

Uniqueness

3-[(5-Bromopyrimidin-2-yl)amino]-1-(thiophen-2-yl)propan-1-ol is unique due to the combination of the bromopyrimidine and thiophene moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-[(5-bromopyrimidin-2-yl)amino]-1-thiophen-2-ylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3OS/c12-8-6-14-11(15-7-8)13-4-3-9(16)10-2-1-5-17-10/h1-2,5-7,9,16H,3-4H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYDFZAYAJAYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCNC2=NC=C(C=N2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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